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Compound of Interest

Compound Name:
5-Chlorodescyano Citalopram

Oxalate

CAS No.: 64169-46-6

Cat. No.: B602183

Get Quote

Executive Summary
This application note details a validated High-Performance Liquid Chromatography (HPLC)

protocol for the detection and quantification of 5-Chlorodescyano Citalopram Oxalate, a

critical process-related impurity in Citalopram and Escitalopram drug substances.

Known as EP Impurity E, this compound arises from the substitution of the 5-cyano group with

a chlorine atom, often originating from the use of 5-chlorophthalide during synthesis or halogen

exchange side reactions. Due to the structural similarity between the chloro- and cyano-

moieties, separation requires a highly selective stationary phase and an optimized gradient

elution to resolve the lipophilic impurity from the parent drug.

Key Performance Indicators:

Resolution (Rs): > 2.0 between Citalopram and Impurity E.
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LOD: < 0.05% (reporting threshold).

Run Time: 25 minutes (Gradient).

Chemical Context & Mechanism[1]
Target Molecule Characteristics[2]

Chemical Name: 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-

chloride oxalate.[1]

Molecular Formula: C20H21ClFNO • C2H2O4[2]

Polarity Shift: The replacement of the polar cyano group (-CN) with a lipophilic chlorine atom

(-Cl) increases the hydrophobicity of the molecule. Consequently, Impurity E elutes after

Citalopram in reverse-phase chromatography.

Separation Strategy
The separation relies on solvophobic interaction. The tertiary amine on the propyl chain causes

peak tailing on standard silica. To mitigate this:

Low pH Buffer (pH 3.0): Ensures the amine is fully protonated (

), preventing interaction with residual silanols.

Ion-Pairing / Silanol Blocking: The addition of Triethylamine (TEA) competes for active sites

on the column, sharpening the peak shape.

Gradient Elution: A gradient from 25% to 80% Acetonitrile is required to elute the late-running

5-chloro impurity within a reasonable timeframe.

Experimental Protocol
Reagents & Standards

Reference Standard: 5-Chlorodescyano Citalopram Oxalate (Purity > 98%).

API Standard: Citalopram Hydrobromide / Escitalopram Oxalate (USP/EP Grade).
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Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

Buffer Additives: Potassium Dihydrogen Phosphate (

), Triethylamine (TEA), Orthophosphoric Acid (85%).

Chromatographic Conditions
Parameter Setting Rationale

Column

Agilent Zorbax Eclipse XDB-

C18 (250 x 4.6 mm, 5 µm) or

Inertsil ODS-3V

High carbon load for retention

of lipophilic impurities; end-

capped to reduce tailing.

Mobile Phase A
Phosphate Buffer (pH 3.0) +

0.5% TEA

Acidic pH suppresses silanol

ionization; TEA improves peak

symmetry.

Mobile Phase B
Acetonitrile : Methanol (90:10

v/v)

High elution strength for

hydrophobic chloro-analog.

Flow Rate 1.2 mL/min

Optimized for 4.6 mm ID

columns to maintain

backpressure < 2500 psi.

Column Temp 45°C

Improves mass transfer,

sharpening peaks for basic

drugs.

Detector UV / DAD @ 239 nm

Absorption maximum for the

fluorophenyl-isobenzofuran

scaffold.

Injection Vol 20 µL

Standard volume for impurity

profiling (sensitivity vs.

overload balance).

Gradient Program
Note: Linear ramp is critical to maintain baseline stability.
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Time (min) Mobile Phase A (%) Mobile Phase B (%) Event

0.0 80 20
Equilibration /

Injection

2.0 80 20
Isocratic Hold (Elute

polar degradants)

15.0 40 60
Linear Gradient (Elute

Citalopram)

20.0 15 85
Wash (Elute Impurity

E & Dimers)

21.0 80 20 Return to Initial

25.0 80 20 Re-equilibration

Method Workflow & Preparation
Buffer Preparation

Dissolve 3.4 g of

in 900 mL of Milli-Q water.

Add 5.0 mL of Triethylamine (TEA).

Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid.

Dilute to 1000 mL with water and filter through a 0.45 µm nylon membrane.

Standard & Sample Preparation Workflow
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Figure 1: Sample Preparation Workflow

Start: Weighing

Stock Solution
(0.5 mg/mL Impurity E in Methanol)

Diluent Prep
(Mobile Phase A : ACN = 50:50)

Spiking (Optional)
Add Impurity Stock to API Solution

Target: 0.15% Level

For Validation API Sample Prep
(10 mg Citalopram HBr -> 10 mL Diluent)

Filtration
0.45 µm PVDF Syringe Filter

HPLC Vial
Ready for Injection

Click to download full resolution via product page

System Suitability & Validation Criteria
To ensure the reliability of the data, the following System Suitability Tests (SST) must be

passed before batch analysis.
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Parameter Acceptance Criteria Typical Result

Resolution (Rs)
> 1.5 (between Citalopram and

Impurity E)
~ 2.8

Tailing Factor (T) < 1.5 (for Citalopram peak) 1.1 - 1.2

Theoretical Plates (N) > 5000 > 8500

% RSD (Area) < 2.0% (n=6 injections) 0.4%

Relative Retention Time (RRT) Impurity E vs Citalopram ~ 1.25 - 1.35

Note on RRT:

Citalopram Retention: ~ 8.5 min

5-Chlorodescyano (Impurity E) Retention: ~ 11.0 min

Impurity E is more lipophilic than Citalopram, causing it to elute later.

Troubleshooting Guide
Issue: Co-elution of Impurity E and Citalopram

Cause: Gradient slope too steep or organic modifier concentration too high initially.

Solution: Decrease the slope of the gradient between 2 and 15 minutes. Reduce initial %B to

15%.

Issue: Peak Tailing (> 1.5)
Cause: Secondary silanol interactions.

Solution: Ensure TEA is fresh and pH is strictly maintained at 3.0. If the column is old (>1000

injections), the stationary phase may be hydrolyzed; replace the column.

Issue: Baseline Drift
Cause: UV absorption difference between Mobile Phase A and B.
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Solution: Use a Reference Wavelength (e.g., 360 nm) if using DAD. Ensure Methanol/ACN

grades are high purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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